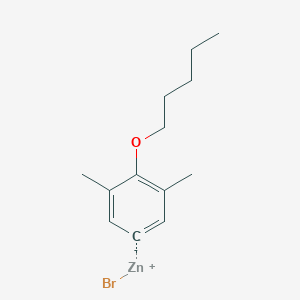
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a 4-chlorobenzylamino group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, must be carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl alcohol: Shares the 4-chlorobenzyl group but differs in the functional groups attached to the benzyl ring.
Benzyl chloride: Contains a benzyl group with a chlorine atom but lacks the pyrimidine ring structure.
Uniqueness
2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H16ClN3O |
|---|---|
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylamino]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-12-8-13(19)18-14(17-12)16-9-10-4-6-11(15)7-5-10/h4-8H,2-3,9H2,1H3,(H2,16,17,18,19) |
Clé InChI |
KRGAPZCYQYELMG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


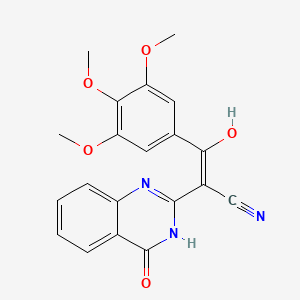

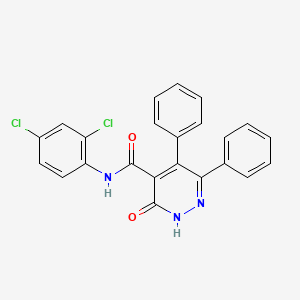
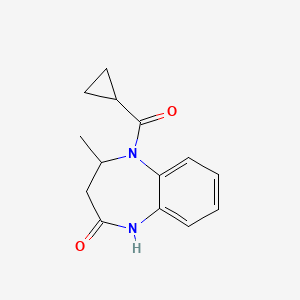
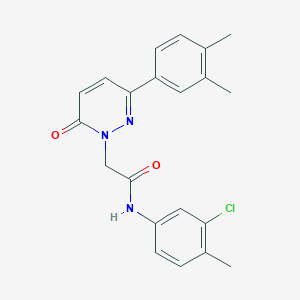



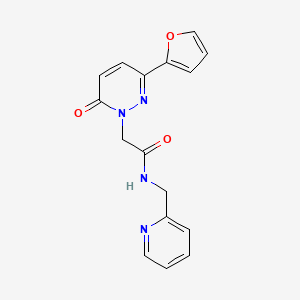

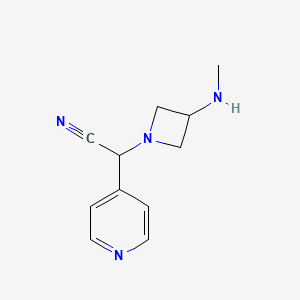

![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
